![molecular formula C13H13BrN2O2 B4999713 N,N'-[(4-bromophenyl)methylene]bisacrylamide](/img/structure/B4999713.png)
N,N'-[(4-bromophenyl)methylene]bisacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[(4-bromophenyl)methylene]bisacrylamide, also known as BPA, is a chemical compound that has been widely used in scientific research. This compound is a cross-linking agent that is commonly used in the synthesis of polyacrylamide gels. BPA has been extensively studied due to its unique properties and its potential applications in various fields of research.
Mécanisme D'action
N,N'-[(4-bromophenyl)methylene]bisacrylamide functions as a cross-linking agent by forming covalent bonds between the acrylamide monomers in the polyacrylamide gel. This cross-linking results in the formation of a three-dimensional network that traps proteins and nucleic acids, allowing for their separation and analysis.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. However, it is important to handle this compound with care as it can be toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-[(4-bromophenyl)methylene]bisacrylamide is its ability to form stable and reproducible polyacrylamide gels. These gels can be used for a wide range of applications, including protein electrophoresis, DNA sequencing, and gel filtration chromatography. However, this compound has some limitations, including its potential toxicity and the fact that it can interfere with some assays.
Orientations Futures
There are several future directions for the use of N,N'-[(4-bromophenyl)methylene]bisacrylamide in scientific research. One potential application is in the synthesis of new materials with unique properties. This compound could also be used in the development of new separation and analysis techniques. Additionally, further research could be conducted to investigate the potential toxicity of this compound and to develop safer alternatives.
Méthodes De Synthèse
The synthesis of N,N'-[(4-bromophenyl)methylene]bisacrylamide is relatively simple and involves the reaction of 4-bromobenzaldehyde with acrylamide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N,N'-[(4-bromophenyl)methylene]bisacrylamide has been used in a variety of scientific research applications, including protein electrophoresis, DNA sequencing, and gel filtration chromatography. This compound is commonly used as a cross-linking agent in the synthesis of polyacrylamide gels, which are widely used in the separation and analysis of proteins and nucleic acids.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-11(17)15-13(16-12(18)4-2)9-5-7-10(14)8-6-9/h3-8,13H,1-2H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFHGCYVFBJCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=C(C=C1)Br)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzyloxy)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4999630.png)
![1-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4999634.png)
![2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B4999636.png)
![ethyl 5-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4999644.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(5-methoxy-2-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4999650.png)

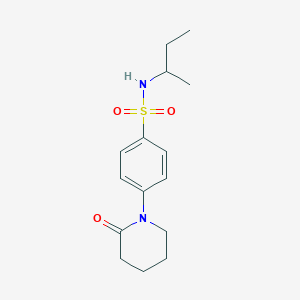
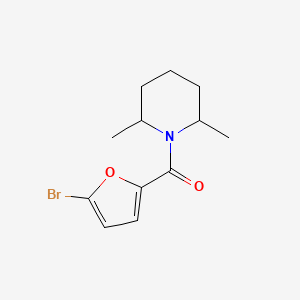
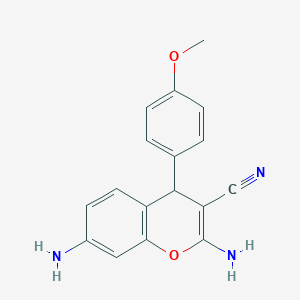
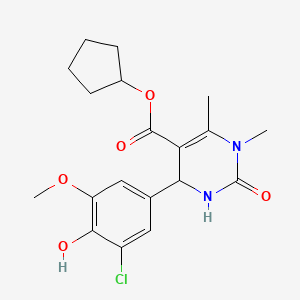
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4999721.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(2-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B4999727.png)
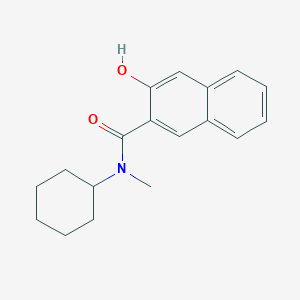
![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea](/img/structure/B4999734.png)